molecular formula C11H19F3N2O2 B8190385 tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Cat. No.: B8190385
M. Wt: 268.28 g/mol
InChI Key: QDJQPSDQSUMFFG-QMMMGPOBSA-N
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Description

tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry due to their diverse biological activities. The presence of the trifluoroethyl group can impart unique chemical properties, making this compound of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions may target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of the trifluoroethyl group.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological activities. Piperazine derivatives are known for their activity as central nervous system agents, anti-parasitic drugs, and more. The trifluoroethyl group can enhance the metabolic stability and bioavailability of the compound.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes. The trifluoroethyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: can be compared with other piperazine derivatives such as:

Uniqueness

The presence of the trifluoroethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can differentiate it from other piperazine derivatives.

Properties

IUPAC Name

tert-butyl (2S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJQPSDQSUMFFG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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